3-Acetyl-1lambda6-thietane-1,1-dione
Description
3-Acetyl-1lambda6-thietane-1,1-dione is a chemical compound with a molecular weight of 148.2 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various advanced applications .
Properties
Molecular Formula |
C5H8O3S |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)ethanone |
InChI |
InChI=1S/C5H8O3S/c1-4(6)5-2-9(7,8)3-5/h5H,2-3H2,1H3 |
InChI Key |
XQEIPERZNDUOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for 3-Acetyl-1lambda6-thietane-1,1-dione are not widely documented in publicly available sources. it is typically produced in high-purity forms (minimum 95%) for specialized applications . Industrial production methods likely involve advanced organic synthesis techniques, but specific details are not readily accessible.
Chemical Reactions Analysis
3-Acetyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may yield thietane derivatives with different functional groups.
Substitution: It can participate in substitution reactions, where the acetyl group or other substituents are replaced by different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetyl-1lambda6-thietane-1,1-dione has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: Its unique reactivity makes it useful in biochemical studies, particularly in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which 3-Acetyl-1lambda6-thietane-1,1-dione exerts its effects involves its ability to undergo various chemical reactions, forming different products that can interact with molecular targets. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical studies.
Comparison with Similar Compounds
3-Acetyl-1lambda6-thietane-1,1-dione can be compared with other similar compounds, such as:
Thietane-1,1-dione: Lacks the acetyl group, resulting in different reactivity and applications.
3-Methyl-1lambda6-thietane-1,1-dione: Similar structure but with a methyl group instead of an acetyl group, leading to variations in chemical behavior.
3-Propionyl-1lambda6-thietane-1,1-dione:
The uniqueness of 3-Acetyl-1lambda6-thietane-1,1-dione lies in its specific combination of functional groups, which confer distinct reactivity and selectivity properties .
Biological Activity
3-Acetyl-1lambda6-thietane-1,1-dione is a sulfur-containing organic compound characterized by its unique thietane structure, which includes a five-membered ring containing a sulfur atom. The compound features two carbonyl groups and an acetyl substituent, contributing to its reactivity and potential biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3-acetyl-1lambda6-thietane-1,1-dione can be represented as follows:
This structure includes:
- A thietane ring (a five-membered ring containing sulfur).
- Two carbonyl groups (C=O) that enhance its reactivity.
- An acetyl group (–COCH₃) that contributes to its potential biological interactions.
The biological activity of 3-acetyl-1lambda6-thietane-1,1-dione is primarily attributed to its ability to interact with various biomolecules. The thietane ring and the acetyl group enable the compound to undergo multiple chemical transformations, influencing various biological pathways. The compound's mechanism of action may involve:
- Oxidation : Leading to the formation of sulfoxides or sulfones.
- Reduction : Converting the compound into thietane derivatives with different functional groups.
- Substitution : Allowing for the introduction of other functional groups through nucleophilic substitution reactions.
Biological Activity
Research indicates that 3-acetyl-1lambda6-thietane-1,1-dione exhibits significant biological activity across various domains:
Antimicrobial Activity
A study investigating the antimicrobial properties of compounds similar to 3-acetyl-1lambda6-thietane-1,1-dione revealed its efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various synthesized derivatives are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-Acetyl-1lambda6-thietane-1,1-dione | Staphylococcus aureus | 625–1250 |
| Staphylococcus epidermidis | 625 | |
| Pseudomonas aeruginosa | 1250 | |
| Enterococcus faecalis | 625 | |
| Escherichia coli | No activity |
These results indicate that while some derivatives show strong antibacterial effects, others exhibit limited or no activity against certain strains .
Antifungal Activity
The antifungal potential of 3-acetyl-1lambda6-thietane-1,1-dione was also assessed against Candida albicans. Results showed that most derivatives exhibited significant antifungal activity, with some achieving MIC values comparable to established antifungal agents .
Case Studies
Several studies have investigated the broader implications of thietane derivatives in medicinal chemistry:
Case Study 1: Synthesis and Biological Evaluation
A series of thietane derivatives were synthesized and evaluated for their biological activities. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy. It was found that specific substitutions on the thietane ring significantly influenced both antibacterial and antifungal activities.
Case Study 2: Pharmaceutical Applications
Research has explored the use of 3-acetyl-1lambda6-thietane-1,1-dione as a potential pharmaceutical intermediate. Its unique reactivity profile makes it suitable for synthesizing more complex biologically active compounds, which could lead to novel therapeutic agents targeting resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
